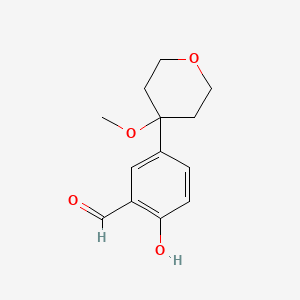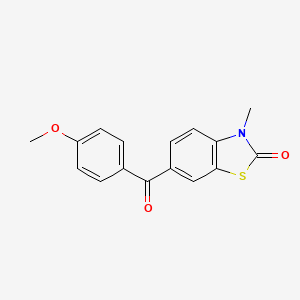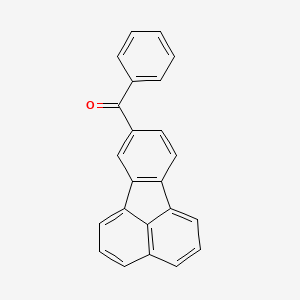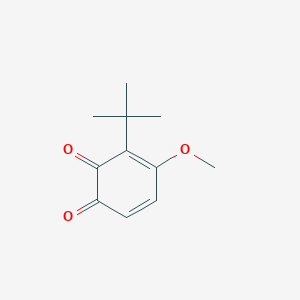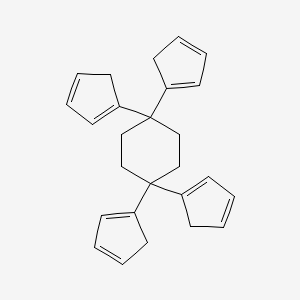
4-Propylbenzene-1,2,3-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Propylbenzene-1,2,3-triol is an organic compound with the molecular formula C9H12O3 It consists of a benzene ring substituted with a propyl group and three hydroxyl groups at positions 1, 2, and 3
準備方法
Synthetic Routes and Reaction Conditions
4-Propylbenzene-1,2,3-triol can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with propyl chloride in the presence of aluminum chloride (AlCl3) to introduce the propyl group. This is followed by hydroxylation of the benzene ring using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions to introduce the hydroxyl groups .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
化学反応の分析
Types of Reactions
4-Propylbenzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium dichromate (K2Cr2O7) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding dihydroxy derivatives using reducing agents such as sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydroxyl groups can be replaced by other substituents using reagents like halogens or nitro compounds
Common Reagents and Conditions
Oxidation: Potassium dichromate (K2Cr2O7) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
科学的研究の応用
4-Propylbenzene-1,2,3-triol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other industrial chemicals
作用機序
The mechanism of action of 4-propylbenzene-1,2,3-triol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways and cellular processes. The compound may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage .
類似化合物との比較
Similar Compounds
4-Methylbenzene-1,2,3-triol: Similar structure but with a methyl group instead of a propyl group.
4-Ethylbenzene-1,2,3-triol: Similar structure but with an ethyl group instead of a propyl group.
4-Butylbenzene-1,2,3-triol: Similar structure but with a butyl group instead of a propyl group
Uniqueness
4-Propylbenzene-1,2,3-triol is unique due to the presence of the propyl group, which can influence its chemical reactivity and physical properties. The propyl group can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from its methyl, ethyl, and butyl analogs.
特性
CAS番号 |
143894-06-8 |
|---|---|
分子式 |
C9H12O3 |
分子量 |
168.19 g/mol |
IUPAC名 |
4-propylbenzene-1,2,3-triol |
InChI |
InChI=1S/C9H12O3/c1-2-3-6-4-5-7(10)9(12)8(6)11/h4-5,10-12H,2-3H2,1H3 |
InChIキー |
UYXNRGBCOOUFRQ-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C(=C(C=C1)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5S)-5-Benzyl-3-[(pyridin-3-yl)methylidene]pyrrolidin-2-one](/img/structure/B15163592.png)
![4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]benzoic acid](/img/structure/B15163593.png)
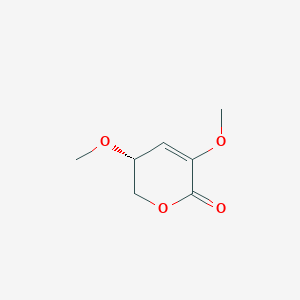
![6-Chloro-2-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]quinoline](/img/structure/B15163628.png)
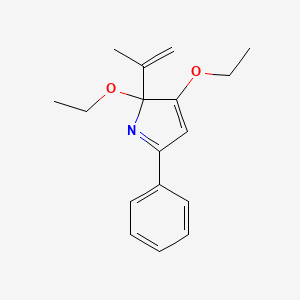
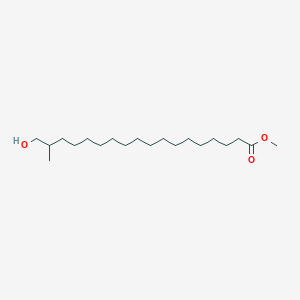
![3-[(4-Methoxyphenyl)sulfanyl]prop-2-enal](/img/structure/B15163661.png)
